Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves the formation of the oxazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable chiral auxiliaries and metal-based catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce new substituents at the amino or difluoromethyl positions .
Scientific Research Applications
Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-difluorobenzoate: Shares the difluoromethyl group but differs in the ring structure.
2-amino-4,4,4-trifluorobutanoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Properties
IUPAC Name |
methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c1-12-5(11)3-2(4(7)8)10-6(9)13-3/h4H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKNVYHNBLPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(O1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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